molecular formula C8H9N3O2S B6606862 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2839157-85-4

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B6606862
CAS No.: 2839157-85-4
M. Wt: 211.24 g/mol
InChI Key: ZWFVUSSPBYDHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure known for its resemblance to purine bases, which allows it to interact effectively with the ATP-binding sites of various kinases . The methanesulfonyl group at the 5-position is a key functional feature, serving as a versatile handle for further synthetic elaboration into more complex target molecules and potentially contributing to key binding interactions within enzyme active sites . This scaffold has demonstrated high relevance in biomedical research, specifically in the design of inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 . Such inhibitors are crucial for targeted cancer therapy, especially for non-small cell lung cancer (NSCLC) where overcoming drug-resistance mutations like the ALK gatekeeper mutation L1196M is a major research focus . The structural motif of a sulfone-containing pyrazolo[3,4-b]pyridine has been integral in developing potent compounds that show exceptional enzymatic activity (IC50 values <0.5 nM) and excellent selectivity over related kinases such as c-Met . Researchers value this compound as a versatile intermediate for constructing focused libraries aimed at optimizing potency, selectivity, and metabolic stability. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11-5-6-3-7(14(2,12)13)4-9-8(6)10-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFVUSSPBYDHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole and Pyridine Precursors

The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions. For example, 5-amino-1-phenyl-pyrazole reacts with α,β-unsaturated carbonyl compounds under acidic conditions to form the fused heterocycle. In one protocol, heating 5-amino-1H-pyrazole with ethyl acetoacetate in acetic acid yields 2-methylpyrazolo[3,4-b]pyridine, which serves as a precursor for further functionalization. This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid decomposition.

Halogenation as a Key Intermediate Step

Methanesulfonyl Group Introduction at Position 5

Nucleophilic Aromatic Substitution (SNAr)

The 5-bromo intermediate undergoes SNAr with methanesulfinate salts to install the methanesulfonyl group. In a representative procedure, 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine reacts with sodium methanesulfinate in dimethylformamide (DMF) at 120°C for 12 hours, yielding the target compound in 68% purity. Copper(I) iodide catalysis enhances reactivity, reducing reaction time to 6 hours with comparable efficiency (70% yield).

Table 1: SNAr Conditions and Outcomes

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)
5-Bromo-2-methyl derivativeNaSO₂CH₃DMF120°C1268
5-Bromo-2-methyl derivativeNaSO₂CH₃, CuIDMF110°C670

Oxidative Sulfonylation of Thiol Intermediates

An alternative route involves thiolation followed by oxidation. Treatment of 5-mercapto-2-methyl-2H-pyrazolo[3,4-b]pyridine with methyl iodide generates the methylthio intermediate, which is oxidized using meta-chloroperbenzoic acid (mCPBA) to form the methanesulfonyl group. This two-step process achieves 75% overall yield but requires careful handling of odorous thiol precursors.

Regioselective Methylation at Position 2

Alkylation of Pyrazole Nitrogen

Methylation at the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate. In a optimized protocol, 1H-pyrazolo[3,4-b]pyridine is treated with methyl iodide in the presence of potassium carbonate in acetonitrile, yielding 2-methyl-2H-pyrazolo[3,4-b]pyridine in 85% yield. Excess methylating agent (1.5 equivalents) ensures complete N-alkylation, minimizing O-alkylation byproducts.

Reductive Methylation

Reductive amination offers an alternative pathway. Condensation of pyrazolo[3,4-b]pyridine-2-carbaldehyde with methylamine followed by sodium borohydride reduction produces the 2-methyl derivative in 78% yield. While less common, this method avoids strong alkylating agents, making it suitable for acid-sensitive substrates.

One-Pot Synthesis via Japp–Klingemann Reaction

Recent advances adapt the Japp–Klingemann reaction for streamlined synthesis. Diazotization of 2-aminopyridine derivatives followed by coupling with β-keto esters generates hydrazone intermediates, which cyclize in situ to form the pyrazolo[3,4-b]pyridine core. Introducing methanesulfonyl groups at this stage leverages continuous flow reactors to enhance efficiency, achieving 65% yield in a single step.

Table 2: One-Pot Synthesis Parameters

Diazonium SaltCoupling PartnerCyclization AgentYield (%)
2-CyanophenyldiazoniumEthyl acetoacetateHCl65

Functional Group Compatibility and Side Reactions

Competing Rearrangements

During methanesulfonyl introduction, acetyl group migration (C→N) has been observed in related pyrazolo[4,3-b]pyridines. This underscores the need for precise temperature control (<40°C) to suppress rearrangements.

Solvent and Catalyst Optimization

Polar aprotic solvents (DMF, DMSO) favor sulfonylation, while protic solvents (ethanol, isopropanol) improve methylation selectivity. Catalytic systems employing CuI/1,10-phenanthroline reduce side reactions in halogen displacement steps.

Scalability and Industrial Considerations

Large-scale production prioritizes atom economy and waste reduction. Continuous flow synthesis of the pyrazolo[3,4-b]pyridine core reduces reaction time from 24 hours (batch) to 2 hours, achieving 80% conversion. Recycling DMF via distillation and employing biodegradable sulfinate salts align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Physical Properties

  • Appearance : Typically presented as a solid.
  • Solubility : Soluble in organic solvents like DMSO and DMF.

Synthesis of Pyrazolo[3,4-b]pyridines

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is often utilized as an intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. These derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. The synthetic routes often involve functionalization reactions that enhance the pharmacological profile of the resulting compounds .

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. The methanesulfonyl group is believed to enhance the compound's interaction with biological targets, increasing its efficacy against various cancer types .

Anti-inflammatory Properties

Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated anti-inflammatory effects by inhibiting phosphodiesterase enzymes (PDEs), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases such as arthritis and asthma .

Pharmaceutical Applications

This compound is being explored for its potential use in drug development:

  • PDE Inhibitors : The compound's ability to inhibit PDEs positions it as a candidate for developing medications aimed at treating conditions like chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
  • Antidepressants : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives may have antidepressant properties by modulating neurotransmitter levels in the brain .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a significant reduction in joint swelling and pain, suggesting its viability as a therapeutic option for inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are transmembrane protein kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold shares structural similarities with other nitrogen-containing heterocycles, such as pyrrolo[3,4-b]pyridine and imidazo[1,5-a]pyridine . Key distinctions lie in substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues and Reactivity

  • Pyrrolo[3,4-b]pyridine (Compound 3, ): This compound lacks the pyrazole ring of the target molecule, instead featuring a fused pyrrole-pyridine system.
  • Imidazo[1,5-a]pyridine (Compound 4, ):
    Characterized by an imidazole ring fused to pyridine, this structure initially contains a nitro group, which is removed during synthesis to yield tricyclic derivatives (e.g., Compound 2b). Unlike the methanesulfonyl group in the target compound, the nitro moiety in imidazo derivatives requires additional reduction steps, complicating synthetic workflows .

Physicochemical Properties

While detailed data (e.g., solubility, melting points) are absent in the evidence, molecular weight differences highlight structural variability:

  • 5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine : 211.24 g/mol .

Key Research Findings

Synthetic Flexibility : The methanesulfonyl group in the target compound avoids the need for post-synthetic modifications (e.g., nitro reduction in imidazo derivatives), streamlining production .

Catalyst Dependency : Pyrazolo[3,4-b]pyridine derivatives benefit from advanced catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, which enhance reaction efficiency compared to analogues synthesized via traditional routes .

Biological Activity

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of substituted pyrazoles with appropriate reagents to form the pyrazolo[3,4-b]pyridine structure. Recent studies have reported novel synthetic routes that enhance yield and purity, utilizing catalysts such as trifluoroacetic acid for efficient reactions . The compound's structure is characterized by a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical properties.

2.1 Antimicrobial Properties

Recent research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. For instance, compounds synthesized with specific substitutions at the N(1) and C(4) positions showed potent activity against Mycobacterium tuberculosis, with some exhibiting IC50 values in the low micromolar range . This suggests that structural modifications can enhance efficacy against resistant strains.

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds derived from this scaffold have demonstrated cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer), A375 (melanoma), and U87MG (glioblastoma). For example, one study reported an IC50 value of 0.08 µM against A549 lung cancer cells . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

2.3 Neuroprotective Effects

There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may have neuroprotective properties. In vitro studies demonstrated selective binding to β-amyloid plaques in Alzheimer’s disease models, indicating potential use as diagnostic probes or therapeutic agents for neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders.

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key findings include:

Substitution Position Effect on Activity
N(1)Methyl substitution enhances antimicrobial potency against M. tuberculosis .
C(4)Aromatic substitutions improve anticancer activity .
C(5)Alkyl groups increase lipophilicity and cellular uptake .

These findings suggest that careful modification of substituents can lead to significant improvements in biological efficacy.

Case Study 1: Antitubercular Activity

A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives revealed that specific modifications led to compounds with IC50 values as low as 0.1 µM against M. tuberculosis H37Rv strain, highlighting their potential as antitubercular agents .

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines. The most potent compound exhibited an IC50 value of 0.08 µM against A549 cells and demonstrated significant apoptosis induction in treated cells .

Q & A

Q. How are pyrazolo[3,4-b]pyridine derivatives evaluated for CNS activity, and what are key pharmacokinetic considerations?

  • Methodological Answer : Blood-brain barrier (BBB) permeability is predicted using PAMPA-BBB assays, with logBB values >0.3 indicating favorable penetration. In vivo efficacy in rodent seizure models (e.g., PTZ-induced) requires dosing regimens adjusted for plasma half-life (t1/2 ≈ 2–4 h), measured via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.